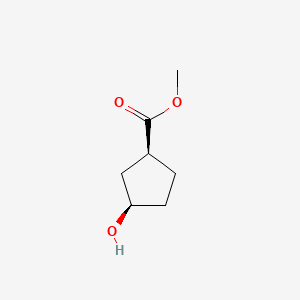

Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate

Description

Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate is a chiral cyclopentane derivative featuring a hydroxyl group at the 3-position and a methyl ester at the 1-position. Its stereochemistry is critical, as the (1S,3R) configuration influences its physicochemical properties and biological interactions. The compound is identified by CAS number 174292-59-2 and is classified under GHS07 due to hazards including acute oral toxicity (Category 4), skin irritation (Category 2), and eye irritation (Category 2A) .

The hydroxyl and ester functional groups make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZRODBLMORHAR-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate is a compound with significant biological implications, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : Approximately 158.2 g/mol

- CAS Number : 1124175-25-2

- Stereochemistry : The (1S,3R) configuration indicates specific spatial arrangements that influence its biological interactions.

The compound features a cyclopentane ring with a hydroxyl group at the 3-position and a carboxylate ester at the 1-position. Its unique structure allows it to participate in various biochemical reactions, enhancing its relevance in research.

The mechanism of action for this compound involves interactions with biological molecules through its functional groups. The hydroxyl group can form hydrogen bonds, which may influence enzyme activity and metabolic pathways. Additionally, it can act as a substrate or inhibitor in enzymatic reactions, making it a critical component in biochemical research .

Antiviral and Antineoplastic Properties

This compound is noted for its role as a precursor in the synthesis of carbocyclic nucleosides. These nucleosides exhibit both antiviral and antineoplastic properties, demonstrating potential therapeutic applications against viral infections and cancer .

Enzyme Interaction Studies

Recent studies have highlighted the compound's ability to interact with various enzymes. For instance, it has been shown to influence the activity of enzymes involved in metabolic pathways relevant to drug metabolism and detoxification processes. The compound's structural characteristics facilitate binding to active sites on enzymes, thereby modulating their activity .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Starting Materials : Cyclopentanecarboxylic acid derivatives.

- Reagents : Common reagents include methanol for esterification and various catalysts.

- Reaction Conditions : Typical conditions involve refluxing the reaction mixture under an inert atmosphere to prevent oxidation.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry explored the antiviral efficacy of carbocyclic nucleosides derived from this compound. The results indicated that these nucleosides exhibited significant activity against several viral strains, including herpes simplex virus and human immunodeficiency virus (HIV) .

Case Study 2: Enzyme Inhibition

Research conducted by Smith et al. demonstrated that this compound acts as an inhibitor of specific cytochrome P450 enzymes involved in drug metabolism. This inhibition suggests its potential use in pharmacological applications to enhance drug efficacy by modulating metabolic pathways .

Applications in Scientific Research

This compound has diverse applications across various fields:

- Medicinal Chemistry : As a precursor for synthesizing novel antiviral agents.

- Biochemistry : In studies related to enzyme kinetics and metabolic pathways.

- Organic Synthesis : Utilized as a building block for complex organic molecules.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl cis-3-hydroxycyclopentane-1-carboxylate | CHO | Limited antiviral activity |

| Methyl trans-3-hydroxycyclopentane-1-carboxylate | CHO | Notable for specific enzyme interactions |

This compound stands out due to its unique stereochemistry that imparts distinct chemical and biological properties compared to its isomers .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : Approximately 158.2 g/mol

- CAS Number : 1124175-25-2

- Stereochemistry : The (1S,3R) configuration indicates specific spatial arrangements that influence its biological interactions.

The compound features a cyclopentane ring with a hydroxyl group at the 3-position and a carboxylate ester at the 1-position. This configuration allows it to engage in various biochemical reactions, enhancing its relevance in research.

Scientific Research Applications

Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate has diverse applications across several scientific domains:

Medicinal Chemistry

- Antiviral and Antineoplastic Properties : This compound serves as a precursor in the synthesis of carbocyclic nucleosides, which have demonstrated antiviral and anticancer activities. Research indicates that derivatives exhibit cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents .

Organic Synthesis

- Building Block for Complex Molecules : The compound is utilized as a synthetic intermediate for developing complex organic molecules, including pharmaceuticals and fine chemicals. Its ability to undergo various chemical transformations makes it an essential component in organic synthesis .

Biochemical Research

- Enzyme Interactions : The hydroxyl group can participate in hydrogen bonding interactions, influencing enzyme activity and metabolic pathways. Studies have shown that this compound can inhibit specific enzymes involved in lipid metabolism, suggesting its potential use in managing metabolic syndromes .

Case Studies

Several case studies have highlighted the biological significance of this compound:

Cancer Research

A study demonstrated that derivatives of this compound showed selective toxicity towards cancer cells while sparing normal cells. This property underscores its therapeutic potential in oncology .

Neuroprotective Effects

Research has indicated that similar compounds can protect neuronal cells from oxidative stress, suggesting a possible neuroprotective role for this compound .

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Findings from Comparative Analysis

Stereochemical Influence

The stereoisomer (1R,3S)-3-hydroxycyclopentane-1-carboxylate shares identical molecular weight and functional groups with the target compound but differs in spatial arrangement. Such enantiomeric or diastereomeric relationships can drastically alter pharmacokinetics, as seen in drugs like thalidomide .

Functional Group Modifications

- However, the lack of published data limits its current utility .

- Bromine Substitution () : The bromo analog’s higher molecular weight and leaving-group capability make it suitable for cross-coupling reactions, contrasting with the hydroxyl group’s role in hydrogen bonding .

- Methylamino Group (): The methylamino derivative’s hydrochloride salt improves aqueous solubility, a critical factor in drug formulation .

Preparation Methods

Reaction Mechanism and Conditions

The process involves protonation of the carboxylic acid’s carbonyl oxygen, enhancing its electrophilicity and facilitating nucleophilic attack by methanol. The tetrahedral intermediate subsequently loses water to form the ester. Key conditions include:

-

Catalyst : Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

-

Solvent : Excess methanol acts as both reactant and solvent.

-

Temperature : Reflux conditions (60–80°C) to overcome kinetic barriers and drive the reaction to completion.

-

Reaction Time : Typically 6–12 hours, depending on catalyst loading and purity of starting materials.

Optimization and Yield

Optimization studies highlight the trade-off between catalyst concentration and side reactions. For instance, higher H₂SO₄ concentrations accelerate esterification but risk dehydrating the hydroxyl group to form cyclopentene derivatives. Yields typically range from 70% to 85% after purification via distillation or column chromatography.

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Catalyst (H₂SO₄) | 5–10 mol% | Maximizes rate |

| Methanol Volume | 3–5 equivalents | Drives equilibrium |

| Temperature | 65–75°C | Balances kinetics and side reactions |

| Reaction Time | 8–10 hours | Ensures completion |

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency, scalability, and stereochemical fidelity. Two dominant approaches are employed:

Continuous Flow Esterification

Modern facilities utilize continuous flow reactors to enhance heat and mass transfer. Pre-mixed solutions of (1S,3R)-3-hydroxycyclopentanecarboxylic acid and methanol are pumped through a heated column packed with solid acid catalysts (e.g., Amberlyst-15). This method reduces reaction time to 1–2 hours and achieves yields exceeding 90%.

Enzymatic Catalysis

Biocatalytic methods are gaining traction for their selectivity and mild conditions. Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the esterification in non-aqueous media. Advantages include:

-

No racemization of the (1S,3R) configuration.

-

Reduced energy input (25–40°C).

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate in antiviral drug synthesis. For example, in the production of peramivir (a neuraminidase inhibitor), the ester undergoes selective reduction and functionalization to introduce amine and guanidine groups.

Case Study: Peramivir Synthesis

A patented route (CN103524383B) involves:

-

Esterification : The precursor acid is converted to its methyl ester via acid catalysis.

-

Reductive Amination : Nickel-catalyzed hydrogenation introduces an aminoethyl side chain.

-

Deprotection and Cyclization : Acidic hydrolysis and cyclization yield the final active pharmaceutical ingredient.

Recent Advances and Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 30–60 minutes by enhancing molecular agitation. Pilot-scale trials report 88% yield with 99% enantiomeric excess (ee).

Green Chemistry Approaches

Solvent-free esterification using acidic ionic liquids (e.g., [BMIM][HSO₄]) minimizes waste. These catalysts are recyclable and achieve 82% yield under mild conditions.

Quality Control and Characterization

Rigorous analytical protocols ensure the product’s stereochemical and chemical purity:

Q & A

Q. What are the common synthetic routes for preparing Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate in laboratory settings?

Methodological Answer: The compound is typically synthesized via enantioselective esterification or cyclization of precursor molecules. Key steps include:

- Enantioselective hydroxylation : Using chiral catalysts to introduce the (1S,3R) stereochemistry in cyclopentane derivatives.

- Esterification : Reacting cyclopentanecarboxylic acid derivatives with methanol under acidic or enzymatic conditions.

- Protection/deprotection strategies : For example, tert-butoxycarbonyl (Boc) groups are used to protect amines in intermediates, as seen in analogues like methyl (1S,3S)-3-((Boc)amino)-4-(difluoromethylenyl)cyclopentane-1-carboxylate .

Q. What analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

Methodological Answer:

- NMR spectroscopy : and NMR (e.g., δ −89.49 and −92.89 ppm for in related compounds) confirm stereochemistry and functional groups .

- High-resolution mass spectrometry (HRMS) : Validates molecular mass (e.g., HRMS (M+Na) calculated 314.1174, observed 314.1179) .

- X-ray crystallography : Resolves absolute configuration, as demonstrated in (1R,3S)-methyl 3-[(S)-2-(hydroxydiphenylmethyl)pyrrolidin-1-ylmethyl] derivatives .

- Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak® IA/IB under optimized mobile-phase conditions.

Q. What safety precautions are recommended when handling this compound based on its GHS classification?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS07: H315, H319) .

- Ventilation : Work in a fume hood to prevent inhalation (H335) .

- Spill management : Absorb with inert materials (e.g., silica gel) and avoid release into waterways .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed and predicted NMR chemical shifts for this compound?

Methodological Answer: Discrepancies often arise from solvent effects, temperature, or stereoelectronic interactions. Strategies include:

- Variable-temperature NMR : Assess dynamic effects (e.g., δ 2.50 ppm for in DMSO-d vs. 4.79 ppm in DO) .

- Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to identify conformational biases.

- Cross-validation with crystallography : Use X-ray data to confirm spatial arrangements influencing shifts .

Q. What methodological approaches optimize enantiomeric excess in the synthesis of this compound?

Methodological Answer:

- Chiral auxiliaries : Temporarily attach groups like (S)-proline to enforce stereochemistry during cyclization .

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for hydroxylation steps, achieving >95% ee .

- Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

Q. How does the stereochemistry of this compound influence its reactivity in derivatization reactions?

Methodological Answer: The cis-1,3-diaxial arrangement of the hydroxyl and ester groups:

- Facilitates intramolecular hydrogen bonding : Stabilizes transition states in nucleophilic acyl substitutions.

- Limits ring-opening reactions : Due to steric hindrance from the cyclopentane backbone, as seen in analogues like (1S,3R)-RSL3 .

- Impacts diastereoselectivity : In Diels-Alder reactions, the (1S,3R) configuration directs endo/exo selectivity .

Q. What strategies are effective for designing analogues of this compound to study structure-activity relationships (SAR)?

Methodological Answer:

- Functional group replacement : Substitute the hydroxyl group with amino (e.g., (1R,3S)-3-aminocyclopentane derivatives) or fluorine to modulate polarity .

- Ring modification : Introduce fused rings (e.g., bicyclo[3.1.0]hexane) to test steric effects, as in ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate .

- Bioisosteric replacement : Replace the ester with amides or carbamates while retaining hydrogen-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.